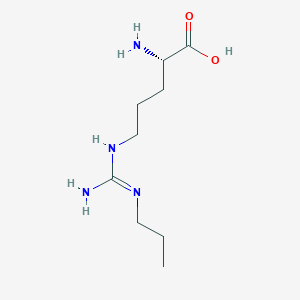

N-omega-Propyl-L-arginine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-5-[(N'-propylcarbamimidoyl)amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N4O2/c1-2-5-12-9(11)13-6-3-4-7(10)8(14)15/h7H,2-6,10H2,1H3,(H,14,15)(H3,11,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOMXURITGZJPKB-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN=C(N)NCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN=C(N)NCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332245 | |

| Record name | (2S)-2-Amino-5-(N'-propylcarbamimidamido)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137361-05-8 | |

| Record name | Nω-Propyl-L-arginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137361-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-Amino-5-(N'-propylcarbamimidamido)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nω-Propyl-L-arginine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7F9U4R2AC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-ω-Propyl-L-arginine: A Technical Guide to a Highly Selective nNOS Inhibitor

For Researchers, Scientists, and Drug Development Professionals

N-ω-Propyl-L-arginine (NPA), a synthetic L-arginine analogue, has emerged as a potent and highly selective inhibitor of neuronal nitric oxide synthase (nNOS). Its remarkable selectivity for nNOS over the endothelial (eNOS) and inducible (iNOS) isoforms makes it an invaluable tool for investigating the physiological and pathological roles of nNOS. This technical guide provides a comprehensive overview of NPA, including its inhibitory profile, mechanism of action, and detailed experimental protocols for its characterization.

Quantitative Inhibitory Profile

NPA exhibits a significant preference for inhibiting nNOS, as demonstrated by its low nanomolar inhibition constant (Ki). The following table summarizes the quantitative data on its inhibitory activity against the three major NOS isoforms.

| Nitric Oxide Synthase Isoform | Inhibition Constant (Ki) | Selectivity vs. nNOS |

| Neuronal NOS (nNOS) | 57 nM [1][2][3][4] | - |

| Endothelial NOS (eNOS) | 8.5 µM[5][6] | 149-fold[1][2][4] |

| Inducible NOS (iNOS) | 180 µM[5][6] | 3158-fold[3] |

Mechanism of Action

N-ω-Propyl-L-arginine functions as a competitive and reversible inhibitor of nNOS.[1][2][4][5] It directly competes with the endogenous substrate, L-arginine, for binding to the active site of the enzyme.[5] This competition effectively blocks the synthesis of nitric oxide (NO) and L-citrulline. Studies have suggested that the dissociation of NPA from nNOS is a slow process, potentially influenced by a conformational change in the enzyme upon binding of Ca²⁺/calmodulin, a required cofactor for nNOS activity.[7] Importantly, the inhibitory action of NPA does not rely on the catalytic turnover of the enzyme.[7]

Figure 1: Competitive inhibition of nNOS by NPA.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the inhibitory activity of N-ω-Propyl-L-arginine.

In Vitro nNOS Inhibition Assay (Citrulline Assay)

This assay quantifies nNOS activity by measuring the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

-

Purified recombinant nNOS enzyme

-

L-[³H]arginine

-

Reaction Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10% glycerol)

-

Cofactors: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), Calmodulin, CaCl₂

-

N-ω-Propyl-L-arginine (NPA) at various concentrations

-

Stop Buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA)

-

Dowex AG 50W-X8 resin (Na⁺ form)

-

Scintillation counter and vials

Procedure:

-

Prepare a reaction mixture containing reaction buffer, cofactors, and L-[³H]arginine.

-

Add varying concentrations of NPA or vehicle control to the reaction mixture.

-

Initiate the reaction by adding the purified nNOS enzyme.

-

Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

-

Terminate the reaction by adding the stop buffer.

-

Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin to separate the unreacted L-[³H]arginine (which binds to the resin) from the L-[³H]citrulline (which flows through).

-

Collect the eluate containing L-[³H]citrulline.

-

Add the eluate to a scintillation vial with scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each NPA concentration and determine the IC₅₀ value. The Ki can then be calculated using the Cheng-Prusoff equation if the Km for L-arginine is known.

In Vitro nNOS Inhibition Assay (Griess Assay)

This colorimetric assay measures the production of nitric oxide by quantifying its stable oxidation products, nitrite and nitrate.

Materials:

-

Purified recombinant nNOS enzyme

-

Reaction Buffer and cofactors (as in the citrulline assay)

-

L-arginine (non-radiolabeled)

-

N-ω-Propyl-L-arginine (NPA) at various concentrations

-

Nitrate Reductase

-

Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Sodium nitrite standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing reaction buffer, cofactors, and L-arginine.

-

Add varying concentrations of NPA or vehicle control to the wells of a 96-well plate.

-

Initiate the enzymatic reaction by adding the purified nNOS enzyme to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

To convert nitrate to nitrite, add nitrate reductase and its cofactors to each well and incubate further.

-

Add Griess Reagent to each well, which will react with nitrite to form a colored azo compound.

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at approximately 540 nm using a microplate reader.

-

Generate a standard curve using the sodium nitrite standard solution to determine the nitrite concentration in each sample.

-

Calculate the percent inhibition for each NPA concentration and determine the IC₅₀ value.

Figure 2: General workflow for evaluating nNOS inhibitors.

In Vivo Studies

In vivo studies have corroborated the in vitro findings, demonstrating the efficacy of NPA in animal models. For instance, intraperitoneal administration of NPA (20 mg/kg) in mice has been shown to block the behavioral effects induced by phencyclidine, a non-competitive NMDA receptor antagonist.[1][4] This suggests that NPA can effectively cross the blood-brain barrier and inhibit nNOS activity in the central nervous system.

Conclusion

N-ω-Propyl-L-arginine stands out as a potent and highly selective inhibitor of neuronal nitric oxide synthase. Its well-characterized inhibitory profile and mechanism of action, coupled with its demonstrated in vivo activity, make it an indispensable research tool for elucidating the multifaceted roles of nNOS in health and disease. The detailed experimental protocols provided herein offer a solid foundation for researchers to effectively utilize and further investigate the properties of this valuable pharmacological agent.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Measurement of the nitric oxide synthase activity using the citrulline assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assay of tissue activity of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A specific method for measurement of nitric oxide synthase enzymatic activity in peritoneal biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. bioassaysys.com [bioassaysys.com]

N-ω-Propyl-L-arginine (NPA): A Technical Guide to its Inhibition of Nitric Oxide Synthase Isoforms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of N-ω-Propyl-L-arginine (NPA), a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS). We will delve into its inhibitory constants (K_i_ values) for the three main nitric oxide synthase (NOS) isoforms—nNOS, endothelial NOS (eNOS), and inducible NOS (iNOS)—and provide detailed experimental protocols for their determination. This document aims to be a comprehensive resource for researchers utilizing NPA in their studies of nitric oxide signaling and as a reference for drug development professionals exploring selective NOS inhibition.

Core Data: Inhibitory Potency of N-ω-Propyl-L-arginine

N-ω-Propyl-L-arginine is a competitive inhibitor of NOS, demonstrating a strong preference for the neuronal isoform.[1][2] The inhibitory constant (K_i_) is a measure of the inhibitor's potency; a lower K_i_ value indicates a higher affinity of the inhibitor for the enzyme. The selectivity of NPA is a key feature, with significantly higher K_i_ values for eNOS and iNOS compared to nNOS.

The following table summarizes the reported K_i_ values for N-ω-Propyl-L-arginine against the three NOS isoforms. It is important to note that these values can vary depending on the experimental conditions, such as the species from which the enzyme was sourced and the specific assay used.

| Inhibitor | Target Isoform | K_i_ Value | Selectivity vs. nNOS (fold) | Source Species |

| N-ω-Propyl-L-arginine (NPA) | nNOS | 57 nM | - | Bovine |

| eNOS | 8.5 µM (8500 nM) | ~149-fold | Bovine | |

| iNOS | 180 µM (180000 nM) | ~3158-fold | Murine |

Data compiled from multiple sources.[1][2]

Experimental Protocols for Determining K_i_ Values

The determination of K_i_ values for NOS inhibitors like NPA primarily relies on measuring the enzymatic activity of the different NOS isoforms in the presence of varying concentrations of the inhibitor. Two common methods for assessing NOS activity are the L-citrulline conversion assay and the Griess assay.

L-Citrulline Conversion Assay

This is a direct and sensitive method that measures the conversion of radiolabeled L-arginine to L-citrulline, a co-product of nitric oxide synthesis.[3][4][5]

Principle:

Nitric oxide synthase catalyzes the oxidation of L-arginine to nitric oxide and L-citrulline. By using L-arginine labeled with a radioactive isotope (e.g., ³H or ¹⁴C), the amount of radiolabeled L-citrulline produced is directly proportional to the enzyme's activity. The positively charged L-arginine is separated from the neutral L-citrulline using cation-exchange chromatography, and the radioactivity of the L-citrulline is quantified by scintillation counting.[6][7][8]

Detailed Methodology:

-

Enzyme Preparation:

-

Reaction Mixture Preparation:

-

A reaction buffer is prepared, typically containing HEPES buffer, cofactors such as NADPH, FAD, FMN, and tetrahydrobiopterin (BH4), as well as calmodulin and Ca²⁺ for the constitutive isoforms (nNOS and eNOS).[3]

-

Radiolabeled L-arginine (e.g., [³H]L-arginine) is added to the reaction buffer at a concentration close to the K_m_ of the respective NOS isoform for L-arginine.

-

-

Inhibition Assay:

-

A range of concentrations of N-ω-Propyl-L-arginine is prepared.

-

The enzyme preparation is pre-incubated with the different concentrations of NPA for a specified time at a controlled temperature (e.g., 37°C).

-

The enzymatic reaction is initiated by the addition of the radiolabeled L-arginine-containing reaction mixture.

-

-

Reaction Termination and Separation:

-

After a defined incubation period, the reaction is stopped, typically by adding a stop buffer containing EDTA to chelate Ca²⁺ and/or by boiling.

-

The reaction mixture is then applied to a cation-exchange resin column (e.g., Dowex 50W).[6][7]

-

The positively charged, unreacted [³H]L-arginine binds to the resin, while the neutral [³H]L-citrulline flows through.

-

-

Quantification and Data Analysis:

-

The eluate containing [³H]L-citrulline is collected, and its radioactivity is measured using a liquid scintillation counter.

-

The rate of reaction is calculated for each inhibitor concentration.

-

The K_i_ value is determined by fitting the data to the appropriate inhibition model (e.g., competitive inhibition) using non-linear regression analysis.

-

Griess Assay for Nitric Oxide Production

This colorimetric assay indirectly measures NO production by quantifying its stable oxidation products, nitrite (NO₂⁻) and nitrate (NO₃⁻).[10][11]

Principle:

Nitric oxide is unstable and rapidly oxidizes to nitrite and nitrate. The Griess reagent reacts with nitrite in a two-step diazotization reaction to produce a colored azo compound, which can be measured spectrophotometrically at ~540 nm. To measure total NO production, nitrate in the sample must first be reduced to nitrite, typically using nitrate reductase.[12][13]

Detailed Methodology:

-

Enzyme and Reaction Setup:

-

Similar to the citrulline assay, purified NOS enzymes or cellular extracts are used.

-

The reaction is set up in a buffer containing L-arginine and the necessary cofactors.

-

The enzyme is incubated with varying concentrations of N-ω-Propyl-L-arginine.

-

-

Nitrate Reduction (for total NO measurement):

-

After the enzymatic reaction, nitrate reductase and its cofactor NADPH are added to the samples to convert any nitrate to nitrite.[12]

-

-

Griess Reaction:

-

Quantification and Data Analysis:

-

The absorbance of the samples is measured using a microplate reader at approximately 540 nm.

-

A standard curve is generated using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

-

The rate of NO production is calculated for each inhibitor concentration.

-

The K_i_ value is then determined using appropriate kinetic models.

-

Signaling Pathways and Experimental Workflows

To visualize the key processes involved, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: General signaling pathway for the activation of NOS isoforms.

Caption: Experimental workflow for determining the Ki value of NPA.

Conclusion

N-ω-Propyl-L-arginine is a valuable pharmacological tool for the selective inhibition of nNOS. Understanding its inhibitory profile and the methods used to determine its potency is crucial for the accurate interpretation of experimental results and for the design of novel therapeutic agents targeting specific NOS isoforms. This guide provides the foundational knowledge required for researchers and drug development professionals to effectively utilize NPA in their work.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Assay of tissue activity of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A specific method for measurement of nitric oxide synthase enzymatic activity in peritoneal biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Measurement of NOS Activity by Conversion of Radiolabeled Arginine to Citrulline Using Ion-Exchange Separation | Springer Nature Experiments [experiments.springernature.com]

- 8. Measurement of NOS activity by conversion of radiolabeled arginine to citrulline using ion-exchange separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Measurement of NOS activity by monitoring the conversion of 3H-arginine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]

- 11. benchchem.com [benchchem.com]

- 12. resources.rndsystems.com [resources.rndsystems.com]

- 13. mdpi.com [mdpi.com]

- 14. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Competitive Inhibition of Neuronal Nitric Oxide Synthase by N-omega-Propyl-L-arginine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the competitive inhibition of neuronal nitric oxide synthase (nNOS) by N-omega-Propyl-L-arginine (NPA). It is designed to furnish researchers, scientists, and drug development professionals with the essential data, experimental methodologies, and mechanistic understanding required for the study and utilization of this potent and selective inhibitor.

Introduction

Neuronal nitric oxide synthase (nNOS) is a key enzyme in the central and peripheral nervous systems, responsible for the production of nitric oxide (NO), a critical signaling molecule involved in neurotransmission, synaptic plasticity, and neurovascular coupling.[1][2] Dysregulation of nNOS activity and excessive NO production have been implicated in a variety of neuropathological conditions, including neurodegenerative diseases and ischemic stroke.[3] Consequently, the development of selective nNOS inhibitors is a significant area of therapeutic research.

This compound (NPA), also known as NG-propyl-L-arginine, is a synthetic L-arginine analogue that has emerged as a highly potent and selective competitive inhibitor of nNOS.[1][4] Its ability to discriminate between the neuronal isoform and the endothelial (eNOS) and inducible (iNOS) isoforms makes it an invaluable tool for elucidating the specific physiological and pathological roles of nNOS. This guide delves into the quantitative aspects of NPA's inhibitory action, the experimental protocols used to characterize it, and the underlying molecular interactions.

Quantitative Data on nNOS Inhibition by this compound

The inhibitory potency and selectivity of NPA have been quantified through various in vitro enzyme kinetic studies. The key parameters, the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), are summarized below.

| Parameter | Value | Enzyme Source | Reference |

| Ki for nNOS | 57 nM | Bovine Brain | [1][5][6][7][8][9] |

| Ki for eNOS | 8.5 µM | Bovine Endothelial Recombinant | [10][11] |

| Ki for iNOS | 180 µM | Murine Macrophage Recombinant | [10][11] |

| Selectivity Ratio | Value | Reference |

| nNOS vs. eNOS | 149-fold | [5][6][7][9] |

| nNOS vs. iNOS | 3158-fold | [8][12] |

Mechanism of Competitive Inhibition

NPA functions as a competitive inhibitor of nNOS, meaning it directly competes with the endogenous substrate, L-arginine, for binding to the active site of the enzyme.[13][14] This binding is reversible, and an increase in the concentration of L-arginine can overcome the inhibitory effect of NPA. The structural similarity of NPA to L-arginine, with the key difference being the substitution of a propyl group on the guanidino nitrogen, facilitates its high-affinity binding to the nNOS active site.

Experimental Protocols

The characterization of nNOS inhibitors like NPA relies on robust and reproducible experimental protocols. The following sections detail the methodologies for the key in vitro and cell-based assays used to determine nNOS activity and its inhibition.

In Vitro nNOS Enzyme Inhibition Assay (Hemoglobin Assay)

This assay measures the enzymatic activity of purified nNOS by monitoring the conversion of oxyhemoglobin to methemoglobin by the nitric oxide produced.

Materials:

-

Purified recombinant nNOS enzyme

-

L-arginine (substrate)

-

This compound (inhibitor)

-

NADPH (cofactor)

-

Calmodulin (activator)

-

(6R)-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)

-

Oxyhemoglobin

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Reagents: Prepare stock solutions of L-arginine, NPA, NADPH, calmodulin, and BH4 in the assay buffer. Prepare oxyhemoglobin from commercially available hemoglobin by reduction with sodium dithionite.

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, L-arginine at various concentrations (e.g., 3, 4, 6, 10, and 15 µM), NADPH, calmodulin, BH4, and oxyhemoglobin.

-

Inhibitor Addition: For the inhibition assay, add varying concentrations of NPA (e.g., 0.05, 0.1, 0.15, and 0.2 µM) to the reaction mixture.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding a known amount of purified nNOS enzyme to the cuvette.

-

Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 401 nm (the peak absorbance of methemoglobin) over time.

-

Data Analysis: Calculate the initial rates of the reaction from the linear portion of the absorbance versus time plot. Determine the IC50 value of NPA by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki value can be determined using Dixon or Lineweaver-Burk plots.[13]

Cell-Based nNOS Inhibition Assay (Griess Assay)

This assay quantifies the amount of nitrite, a stable breakdown product of NO, in the culture medium of neuronal cells.

Materials:

-

Neuronal cell line expressing nNOS (e.g., HEK 293T cells stably transfected with nNOS)

-

Cell culture medium

-

nNOS activator (e.g., calcium ionophore A23187)

-

This compound (inhibitor)

-

Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Sodium nitrite standard solution

-

Microplate reader

Procedure:

-

Cell Culture: Plate the nNOS-expressing neuronal cells in a multi-well plate and allow them to adhere and grow to approximately 80% confluency.

-

Inhibitor Pre-incubation: Pre-incubate the cells with varying concentrations of NPA for a defined period (e.g., 1 hour).

-

nNOS Activation: Stimulate the cells with an nNOS activator, such as 5 µM A23187, to induce NO production.

-

Sample Collection: After an incubation period (e.g., 8-24 hours), collect the cell culture supernatant.

-

Griess Reaction: Add the Griess reagent to the collected supernatant and to a series of sodium nitrite standards.

-

Color Development: Incubate at room temperature for 15-30 minutes to allow for the formation of a colored azo dye.

-

Absorbance Measurement: Measure the absorbance of the samples and standards at 540 nm using a microplate reader.

-

Data Analysis: Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve. Determine the IC50 value of NPA in the cellular context.

Signaling Pathway and Experimental Workflow

nNOS Signaling Pathway

The canonical signaling pathway involving nNOS begins with its activation by an influx of calcium, which promotes the binding of calmodulin. The activated nNOS then catalyzes the conversion of L-arginine to L-citrulline and NO. NO, being a small and diffusible molecule, can then act on various downstream targets, with a primary effector being soluble guanylate cyclase (sGC). The activation of sGC leads to the production of cyclic guanosine monophosphate (cGMP), which in turn activates Protein Kinase G (PKG) and other effectors, mediating a wide range of physiological responses.

Experimental Workflow for nNOS Inhibitor Characterization

The process of characterizing a novel nNOS inhibitor like NPA typically follows a structured workflow, beginning with in vitro enzymatic assays to determine potency and selectivity, followed by cell-based assays to assess cellular efficacy and bioavailability, and potentially culminating in in vivo studies.

Conclusion

This compound is a cornerstone tool for research into the roles of nNOS in health and disease. Its high potency and remarkable selectivity for nNOS over other isoforms allow for precise dissection of nNOS-mediated signaling pathways. This technical guide has provided a detailed summary of the quantitative data, experimental protocols, and mechanistic insights necessary for the effective use and understanding of NPA in a research and drug development setting. The methodologies and workflows presented herein offer a robust framework for the continued investigation of nNOS and the development of next-generation therapeutic agents targeting this critical enzyme.

References

- 1. selleckchem.com [selleckchem.com]

- 2. zellx.de [zellx.de]

- 3. Measurements of nitric oxide on the heme iron and β-93 thiol of human hemoglobin during cycles of oxygenation and deoxygenation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Discovery of Potentially Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: A Combination of Pharmacophore Modelling, CoMFA, Virtual Screening and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-Throughput Screening of NOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nω-Propyl-L-arginine (this compound) | NO Synthase | 137361-05-8 | Invivochem [invivochem.com]

- 9. content.abcam.com [content.abcam.com]

- 10. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Screening of novel and selective inhibitors for neuronal nitric oxide synthase (nNOS) via structure-based drug design techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. electronicsandbooks.com [electronicsandbooks.com]

- 13. promega.com [promega.com]

- 14. Potent and selective inhibition of neuronal nitric oxide synthase by N omega-propyl-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Effects of Selective Neuronal Nitric Oxide Synthase (nNOS) Inhibition: A Technical Guide

Executive Summary: Neuronal nitric oxide synthase (nNOS or NOS1) is a critical enzyme responsible for producing nitric oxide (NO), a versatile signaling molecule with profound effects throughout the body. Unlike its endothelial (eNOS) and inducible (iNOS) counterparts, nNOS plays distinct roles in neurotransmission, synaptic plasticity, and the regulation of vascular tone. The development of selective nNOS inhibitors has been instrumental in dissecting these specific physiological functions and has opened avenues for therapeutic interventions in neurodegenerative disorders and other pathologies. This guide provides an in-depth technical overview of the physiological consequences of selective nNOS inhibition, details common experimental methodologies, and presents key quantitative data for researchers, scientists, and drug development professionals.

Introduction to Neuronal Nitric Oxide Synthase (nNOS) and its Signaling Pathway

Neuronal nitric oxide synthase is a constitutively expressed enzyme primarily found in central and peripheral neurons, but also in other cell types like skeletal muscle and kidney macula densa cells.[1][2] Its activity is tightly regulated by intracellular calcium (Ca²⁺) levels.[1][3] Upon neuronal stimulation, such as through the activation of N-methyl-D-aspartate (NMDA) receptors, the resulting influx of Ca²⁺ leads to the formation of a Ca²⁺/calmodulin complex. This complex binds to and activates nNOS.

Activated nNOS catalyzes the five-electron oxidation of L-arginine to produce L-citrulline and NO.[4] The primary and most well-understood signaling pathway for NO involves the activation of soluble guanylyl cyclase (sGC).[1][3] NO diffuses from its site of production and binds to the heme moiety of sGC in target cells, stimulating the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] This increase in cGMP concentration activates downstream effectors, including cGMP-dependent protein kinases (PKG) and cyclic nucleotide-gated ion channels, to elicit a physiological response, such as smooth muscle relaxation or modulation of synaptic transmission.[3] The signal is terminated by phosphodiesterases (PDEs), which hydrolyze cGMP.[3]

Physiological Effects of nNOS Inhibition

Selective pharmacological inhibition of nNOS has revealed its critical role in regulating a wide array of physiological processes, from moment-to-moment blood flow adjustments to long-term changes in neuronal connectivity.

Cardiovascular System

While eNOS is traditionally considered the primary regulator of vascular health, studies using selective inhibitors have demonstrated that nNOS also contributes significantly to cardiovascular homeostasis.[5]

-

Vascular Tone and Blood Pressure: In humans, selective nNOS inhibition with S-methyl-L-thiocitrulline (SMTC) reduces basal blood flow in both the forearm and coronary circulations, an effect that is independent of eNOS-mediated vasodilation.[1][2] This suggests a role for nNOS in maintaining resting microvascular tone.[2] Systemic nNOS inhibition is often associated with an increase in mean arterial pressure (MAP).[6] However, the overall effect on blood pressure can be complex; long-term nNOS inhibition in rats with 7-nitroindazole (7-NI) did not alter systolic blood pressure but did lead to cardiac and arterial wall hypotrophy.[7]

-

Cerebral Blood Flow (CBF) and Neurovascular Coupling (NVC): nNOS is a key player in the intricate regulation of blood flow to the brain.[6] Selective nNOS inhibition has been shown to reduce basal cerebral blood flow.[6] A crucial function of nNOS is in neurovascular coupling—the process that matches local blood flow to changes in neuronal activity.[6] Studies in humans have demonstrated that nNOS inhibition specifically blunts the rapidity of the NVC response to a stimulus, reducing the initial rate of increase in blood flow velocity without affecting the overall magnitude of the response.[6][8] This indicates that nNOS is fundamental to the early phase of the hyperemic response.[6]

Table 1: Summary of Cardiovascular Effects of Selective nNOS Inhibitors

| Inhibitor | Model/Species | Key Physiological Effect | Quantitative Data | Citation(s) |

|---|---|---|---|---|

| S-methyl-L-thiocitrulline (SMTC) | Human | Reduced basal forearm & coronary blood flow | Data not quantified in text | [1][2] |

| SMTC | Human | Blunted rapidity of Neurovascular Coupling | Reduced initial rise in PCA velocity by 3.3%; Reduced rate of increase (slope) by 4.3% | [6][8] |

| 7-nitroindazole (7-NI) | Rat (Wistar) | No change in systolic BP after 6 weeks | Not applicable | [7] |

| 7-NI | Rat (Wistar) | Attenuated vascular contraction to noradrenaline | Data not quantified in text | [7] |

| 7-NI | Mouse (eNOS knockout) | Decreased Mean Arterial Pressure (acute) | From 137±13 to 124±12 mm Hg |[9] |

Central Nervous System

Within the CNS, nNOS-derived NO functions as a unique neurotransmitter, modulating synaptic activity and influencing complex behaviors.

-

Synaptic Plasticity, Learning, and Memory: nNOS is implicated in the long-term regulation of synaptic transmission, including long-term potentiation (LTP) and long-term depression (LTD), which are cellular mechanisms underlying learning and memory.[1]

-

Sleep-Wake Cycles: Research in animal models suggests that NO produced by nNOS is involved in promoting sleep. Selective inhibition of nNOS in rats with 3-Bromo-7-Nitroindazole was shown to decrease the duration of deep slow-wave sleep in a dose-dependent manner.[10] A 20 mg/kg dose also increased the latency to deep sleep and paradoxical sleep (REM sleep) while increasing wakefulness.[10]

Table 2: Summary of CNS Effects of Selective nNOS Inhibitors

| Inhibitor | Model/Species | Key Physiological Effect | Quantitative Data | Citation(s) |

|---|---|---|---|---|

| 3-Bromo-7-Nitroindazole | Rat (Wistar) | Reduced deep slow-wave sleep (SWS) | 10, 20, & 40 mg/kg doses all reduced deep SWS duration | [10] |

| 3-Bromo-7-Nitroindazole | Rat (Wistar) | Increased wakefulness | 20 mg/kg dose increased active and quiet wake duration | [10] |

| 3-Bromo-7-Nitroindazole | Rat (Wistar) | Decreased paradoxical sleep (PS) episodes | 20 mg/kg dose decreased the number of PS episodes |[10] |

Methodologies in nNOS Inhibition Research

The study of nNOS function relies on specific inhibitors and precise measurement techniques.

Selective nNOS Inhibitors

A key challenge in this field is the high degree of structural homology among NOS isoforms.[11] However, several compounds have been developed that exhibit preferential, though not always absolute, selectivity for nNOS.

Table 3: Selectivity of Common nNOS Inhibitors

| Inhibitor | Abbreviation | Selectivity Profile (Ki or IC50 Values) | Citation(s) |

|---|---|---|---|

| S-methyl-L-thiocitrulline | SMTC | 17-times more specific for nNOS over eNOS in rodent tissues. | [6] |

| Nω-propyl-L-arginine | NPA | Ki: 0.06 µM (bovine nNOS), 8.5 µM (bovine eNOS), 180 µM (murine iNOS) | [12] |

| vinyl-L-N-5-(1-imino-3-butenyl)-L-ornithine | L-VNIO | Ki: 0.1 µM (rat nNOS), 12 µM (bovine eNOS), 60 µM (mouse iNOS) | [12] |

| N-[(3-aminomethyl)benzyl]acetamidine | 1400W | Primarily an iNOS inhibitor, but with moderate nNOS selectivity over eNOS. Ki: 2 µM (human nNOS), 50 µM (human eNOS) |[12] |

Key Experimental Protocols

Protocol 1: Measurement of NOS Activity via L-Citrulline Assay

This assay directly measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.[13]

-

Objective: To determine nNOS activity in tissue homogenates or cell lysates.

-

Principle: NOS enzymes produce NO and L-citrulline in equimolar amounts from the substrate L-arginine. By using L-arginine labeled with a radioisotope (e.g., [³H] or [¹⁴C]), the amount of radiolabeled L-citrulline produced is directly proportional to NOS activity.

-

Methodology:

-

Homogenization: Tissues or cells are homogenized in a buffer containing protease inhibitors.

-

Reaction Mixture Preparation: A reaction buffer is prepared containing necessary cofactors: NADPH, calmodulin, CaCl₂, and (6R)-5,6,7,8-tetrahydrobiopterin (BH₄).[1]

-

Incubation: The sample homogenate is added to the reaction mixture along with a known concentration of radiolabeled L-arginine. To differentiate nNOS/eNOS activity from iNOS, parallel reactions can be run in the absence of Ca²⁺ and calmodulin, as iNOS activity is calcium-independent.[13]

-

Reaction Termination: The reaction is stopped after a defined period (e.g., 15-30 minutes) by adding a stop buffer, typically containing a cation-exchange resin (e.g., Dowex AG 50W-X8).

-

Separation: The resin binds unreacted [³H]-L-arginine, while the neutral [³H]-L-citrulline remains in the supernatant.

-

Quantification: The radioactivity of the supernatant is measured using a liquid scintillation counter. The amount of [³H]-L-citrulline is calculated and normalized to the protein content of the sample.

-

Specificity Control: To confirm nNOS specificity, experiments are repeated in the presence of a selective nNOS inhibitor (e.g., 7-NI). A significant reduction in L-citrulline production confirms nNOS-dependent activity.[13]

-

Protocol 2: Assessment of Neurovascular Coupling (NVC) in Humans

This protocol describes a non-invasive method to assess the role of nNOS in dynamic cerebral blood flow regulation in humans, as performed in recent clinical research.[6][8]

-

Objective: To determine the effect of selective nNOS inhibition on the cerebral blood flow response to neuronal stimulation.

-

Design: A randomized, double-blind, placebo-controlled, crossover study design is optimal. Each subject participates in multiple study visits, receiving a different intravenous infusion on each visit: (1) selective nNOS inhibitor (e.g., SMTC), (2) placebo control (e.g., 0.9% saline), and (3) a pressor control (e.g., phenylephrine) to control for the hypertensive effects of systemic nNOS inhibition.[6][8]

-

Methodology:

-

Subject Preparation: Healthy subjects are recruited. Cannulas are placed for drug infusion and blood pressure monitoring.

-

Instrumentation: Transcranial Doppler (TCD) ultrasound is used to continuously measure blood flow velocity in cerebral arteries, typically the posterior cerebral artery (PCA) for visual stimulation paradigms.

-

Infusion: The assigned drug (SMTC, placebo, or pressor) is infused intravenously.

-

NVC Assessment: A standardized neuronal stimulus is applied. For the PCA, a robust visual stimulation (e.g., a flashing checkerboard pattern) is used to elicit hyperemia.[8]

-

Data Acquisition: PCA blood velocity, heart rate, and arterial blood pressure are recorded continuously before, during, and after the stimulation period.

-

Data Analysis: The TCD waveform is analyzed to determine the change in blood flow velocity from baseline. Key parameters include the overall magnitude of the response and the rate of rise (slope) of the velocity increase, which reflects the rapidity of the NVC response.[6]

-

Conclusion and Future Directions

Selective inhibition has unequivocally established nNOS as a key regulator of fundamental physiological processes, distinct from its eNOS and iNOS isoforms. It is integral to maintaining basal vascular tone, essential for the rapid initiation of neurovascular coupling in the brain, and plays a significant role in modulating sleep architecture. The data gathered from these inhibition studies not only deepens our understanding of basic physiology but also highlights the therapeutic potential of targeting nNOS. Overproduction of NO by nNOS is implicated in the pathophysiology of neurodegenerative disorders and neuropathic pain.[4] Therefore, the continued development of highly selective, bioavailable nNOS inhibitors remains a critical goal for treating stroke, Alzheimer's disease, Parkinson's disease, and other neurological conditions. Future research will need to focus on refining inhibitor selectivity to minimize off-target effects and on elucidating the complex, sometimes paradoxical, roles of nNOS in different pathological states.

References

- 1. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuronal Nitric Oxide Synthase and Human Vascular Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitric oxide signalling in the brain and its control of bodily functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Neuronal Nitric Oxide Synthase in Vascular Physiology and Diseases [frontiersin.org]

- 6. ahajournals.org [ahajournals.org]

- 7. Effect of chronic nNOS inhibition on blood pressure, vasoactivity, and arterial wall structure in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Effect of a Neuronal Nitric Oxide Synthase Inhibitor on Neurovascular Regulation in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Effects of selective neuronal nitric oxide synthase inhibition on sleep and wakefulness in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of Highly Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase by Fragment Hopping - PMC [pmc.ncbi.nlm.nih.gov]

- 12. On the selectivity of neuronal NOS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro and in vivo induction and activation of nNOS by LPS in oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]

N-ω-Propyl-L-arginine: A Technical Guide to its Role in Nitric Oxide Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ω-Propyl-L-arginine (L-NPA) is a synthetic, L-arginine analogue that has emerged as a critical tool in nitric oxide (NO) research.[1] It functions as a potent and highly selective competitive inhibitor of neuronal nitric oxide synthase (nNOS), the enzyme responsible for NO production in the nervous system.[2][3][4][5] This selectivity makes L-NPA an invaluable molecular probe for elucidating the specific roles of nNOS in various physiological and pathophysiological processes, distinguishing its functions from the other major NOS isoforms: endothelial NOS (eNOS) and inducible NOS (iNOS).[6][7][8] This technical guide provides an in-depth overview of L-NPA, its mechanism of action, its impact on nitric oxide signaling pathways, and detailed experimental protocols for its study.

Chemical and Physical Properties

N-ω-Propyl-L-arginine is typically available as a hydrochloride salt. Key properties are summarized in the table below.

| Property | Value |

| Synonyms | L-NPA, N(ω)-Propyl-L-arginine, NG-Propyl-L-arginine |

| Molecular Formula | C₉H₂₀N₄O₂ · xHCl |

| Molecular Weight | 216.28 g/mol (free base) |

| CAS Number | 137361-05-8 |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

| Storage | Store at -20°C, desiccated |

Mechanism of Action and Isoform Selectivity

L-NPA exerts its inhibitory effect by competing with the natural substrate, L-arginine, for the active site of nNOS.[2] This reversible inhibition is characterized by a low inhibition constant (Ki), indicating a high affinity for the neuronal isoform. The selectivity of L-NPA for nNOS over eNOS and iNOS is a key feature that underpins its utility in research.

Quantitative Inhibitory Data

The following table summarizes the reported inhibitory constants (Ki) of L-NPA for the three major NOS isoforms. Lower Ki values indicate greater inhibitory potency.

| NOS Isoform | Species | Ki (nM) | Selectivity (nNOS/eNOS) | Selectivity (nNOS/iNOS) | Reference |

| nNOS | Bovine | 57 | - | - | [2] |

| eNOS | Bovine | 8,500 | ~149-fold | - | [2] |

| iNOS | Murine | 180,000 | - | ~3158-fold | [2] |

| nNOS | - | 50 | - | - | [6] |

| nNOS | - | 57 | - | - | [3][4][5][7][8] |

| eNOS | - | - | 149-fold | - | [3][4][5][8] |

| iNOS | - | - | - | 3158-fold | [7][8] |

Note: Selectivity is calculated as the ratio of Ki values (Ki(eNOS or iNOS) / Ki(nNOS)).

Role in Nitric Oxide Signaling Pathways

Nitric oxide is a crucial signaling molecule involved in a vast array of physiological processes. The canonical NO signaling pathway involves the activation of soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[9][10] cGMP then acts as a second messenger, activating downstream targets such as protein kinase G (PKG) to elicit cellular responses.

By selectively inhibiting nNOS, L-NPA allows researchers to dissect the specific contributions of neuronally-derived NO to this pathway. For instance, in the central nervous system, nNOS-derived NO is implicated in neurotransmission, synaptic plasticity, and neurotoxicity. L-NPA can be used to investigate the involvement of the nNOS/sGC/cGMP pathway in these processes.

Experimental Protocols

Determination of NOS Inhibition (Ki)

A common method to determine the inhibitory constant (Ki) for a competitive inhibitor like L-NPA is through enzyme activity assays at varying substrate and inhibitor concentrations.

Protocol: NOS Activity Assay (Citrulline Conversion Method)

This assay measures the conversion of radiolabeled L-arginine to L-citrulline by NOS.

-

Materials:

-

Purified nNOS, eNOS, and iNOS enzymes

-

L-[³H]arginine

-

NADPH

-

Calmodulin (for nNOS and eNOS)

-

Tetrahydrobiopterin (BH4)

-

Reaction buffer (e.g., HEPES buffer, pH 7.4)

-

L-NPA stock solution

-

Dowex AG50W-X8 cation exchange resin

-

Scintillation fluid and counter

-

-

Procedure:

-

Prepare reaction mixtures containing reaction buffer, NADPH, calmodulin (if applicable), BH4, and a fixed concentration of L-[³H]arginine.

-

Add varying concentrations of L-NPA to the reaction mixtures.

-

Initiate the reaction by adding the purified NOS enzyme.

-

Incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding a stop buffer (e.g., containing EDTA).

-

Apply the reaction mixture to a column containing Dowex AG50W-X8 resin. The positively charged L-[³H]arginine will bind to the resin, while the neutral L-[³H]citrulline will flow through.

-

Collect the eluate and measure the radioactivity using a scintillation counter.

-

Calculate the enzyme activity (rate of L-[³H]citrulline formation).

-

Determine the Ki value by fitting the data to the Michaelis-Menten equation for competitive inhibition using non-linear regression analysis.

-

Measurement of Nitric Oxide Production

The Griess assay is a widely used method for the indirect measurement of NO production by quantifying its stable breakdown products, nitrite and nitrate.

Protocol: Griess Assay for Nitrite/Nitrate

-

Materials:

-

Cell culture or tissue homogenates

-

Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Nitrate reductase (for samples containing nitrate)

-

NADPH (for nitrate reductase)

-

Sodium nitrite standard solution

-

Microplate reader

-

-

Procedure:

-

Collect cell culture supernatant or prepare tissue homogenates.

-

(Optional, if measuring total NOx) Incubate samples with nitrate reductase and NADPH to convert nitrate to nitrite.

-

Add Griess Reagent to the samples and standards in a 96-well plate.

-

Incubate at room temperature for 10-15 minutes, protected from light. A purple azo dye will form in the presence of nitrite.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples by comparing the absorbance to the sodium nitrite standard curve.

-

Measurement of cGMP Levels

The downstream effects of NOS inhibition can be assessed by measuring the concentration of cGMP.

Protocol: cGMP Immunoassay (ELISA)

-

Materials:

-

Cell or tissue lysates

-

Commercially available cGMP ELISA kit (typically includes cGMP-coated plates, cGMP antibody, and detection reagents)

-

Plate reader

-

-

Procedure:

-

Lyse cells or homogenize tissues in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.

-

Follow the manufacturer's instructions for the competitive ELISA. Briefly, samples and standards are added to the cGMP-coated plate, followed by the addition of a cGMP-specific antibody.

-

After incubation and washing steps, a secondary antibody conjugated to an enzyme (e.g., HRP) is added.

-

A substrate is then added, and the resulting colorimetric reaction is measured using a plate reader. The absorbance is inversely proportional to the amount of cGMP in the sample.

-

Calculate the cGMP concentration in the samples based on the standard curve.

-

In Vivo Applications

L-NPA has been utilized in numerous in vivo studies to investigate the physiological roles of nNOS. For example, it has been used to study its effects on blood pressure, neurotransmission, and behavior.[6][11]

Example In Vivo Protocol: Administration to Mice

-

Animal Model: Male C57BL/6 mice.

-

Drug Preparation: Dissolve L-NPA in sterile saline.

-

Administration: Administer L-NPA via intraperitoneal (i.p.) injection at a dose of 10-20 mg/kg.

-

Endpoint Measurement:

-

Blood Pressure: Measure systolic and diastolic blood pressure using tail-cuff plethysmography at baseline and at various time points after L-NPA administration.

-

Behavioral Tests: Assess changes in locomotor activity, anxiety-like behavior (e.g., elevated plus maze), or cognitive function (e.g., Morris water maze) following L-NPA treatment.

-

Conclusion

N-ω-Propyl-L-arginine is a powerful and selective pharmacological tool that has significantly advanced our understanding of the specific roles of neuronal nitric oxide synthase in health and disease. Its high affinity and selectivity for nNOS make it an indispensable reagent for researchers in neuroscience, pharmacology, and drug development. The detailed protocols and data presented in this guide provide a comprehensive resource for the effective utilization of L-NPA in investigating the complexities of nitric oxide signaling pathways. Careful experimental design and adherence to established protocols are crucial for obtaining reliable and reproducible results.

References

- 1. 2.4. Nitric Oxide (Griess Reagent Assay) [bio-protocol.org]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Protocol Griess Test [protocols.io]

- 5. Measurement of NOS Activity by Conversion of Radiolabeled Arginine to Citrulline Using Ion-Exchange Separation | Springer Nature Experiments [experiments.springernature.com]

- 6. benchchem.com [benchchem.com]

- 7. resources.rndsystems.com [resources.rndsystems.com]

- 8. researchgate.net [researchgate.net]

- 9. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. On the selectivity of neuronal NOS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]

Methodological & Application

Application Notes and Protocols for N-omega-Propyl-L-arginine (L-NPA) in In Vivo Studies in Mice

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-omega-Propyl-L-arginine (L-NPA) is a potent and highly selective competitive inhibitor of neuronal nitric oxide synthase (nNOS), the enzyme responsible for the production of nitric oxide (NO) in neuronal tissues.[1] NO is a critical signaling molecule involved in a wide array of physiological and pathophysiological processes in the central and peripheral nervous systems. The high selectivity of L-NPA for nNOS over the endothelial (eNOS) and inducible (iNOS) isoforms makes it an invaluable tool for elucidating the specific roles of neuronal NO in various biological processes.[2] These application notes provide detailed protocols for the use of L-NPA in in vivo mouse studies, covering a range of applications from behavioral neuroscience to cardiovascular research.

Mechanism of Action

L-NPA acts as a competitive inhibitor at the L-arginine binding site of nNOS, thereby preventing the synthesis of NO.[1] It exhibits a high affinity for nNOS with a Ki value of 57 nM.[1][2] Notably, L-NPA displays a 149-fold selectivity for nNOS over eNOS and a 3158-fold selectivity over iNOS, minimizing off-target effects on vascular tone and immune responses mediated by these other isoforms.[2]

Signaling Pathway

The canonical signaling pathway inhibited by L-NPA begins with the activation of nNOS, typically by an influx of calcium ions (Ca²⁺) that form a complex with calmodulin (CaM). This complex then binds to and activates nNOS. The active nNOS enzyme catalyzes the conversion of L-arginine to L-citrulline, producing NO in the process. NO, being a small and diffusible gas, readily crosses cell membranes to act on its primary target, soluble guanylyl cyclase (sGC). The activation of sGC leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, in turn, acts as a second messenger, activating a variety of downstream effectors, including cGMP-dependent protein kinase (PKG), cyclic nucleotide-gated (CNG) ion channels, and phosphodiesterases (PDEs), which ultimately mediate the physiological effects of NO.[3][4][5]

Quantitative Data Summary

The following tables summarize the key parameters and findings from various in vivo studies in mice using L-NPA.

| Parameter | Value | Reference(s) |

| Chemical Name | This compound | [1] |

| Molecular Formula | C₉H₂₀N₄O₂ | [6] |

| Molecular Weight | 216.28 g/mol | [6] |

| CAS Number | 137361-05-8 | [6] |

| Appearance | White to yellow solid powder | [6] |

| Solubility | Soluble in water (≥ 100 mg/mL) | [2] |

Table 1: Physicochemical Properties of L-NPA.

| Parameter | Value | Reference(s) |

| Target Enzyme | Neuronal Nitric Oxide Synthase (nNOS) | [1] |

| Mechanism of Inhibition | Competitive | [1] |

| Kᵢ for nNOS | 57 nM | [1][2] |

| Selectivity (nNOS vs. eNOS) | 149-fold | [2][6] |

| Selectivity (nNOS vs. iNOS) | 3158-fold | [2] |

Table 2: Pharmacological Profile of L-NPA.

| Application | Mouse Strain | Dosage | Administration Route | Observed Effect | Reference(s) |

| Behavioral Studies | Male NMRI | 20 mg/kg | Intraperitoneal (i.p.) | Markedly reduced phencyclidine-induced disruption of prepulse inhibition and locomotor activity. | [1][6] |

| Pain (Nociception) | Rat (data extrapolated for mice) | 2 mg/kg | Intraperitoneal (i.p.) | Reduced acetic acid-induced writhing by approximately 47%. | [7] |

| Cardiac Signaling | Not Specified | 10 mg/kg | Not Specified | Used to investigate the interaction between the calcium pump (PMCA4b) and nNOS. | (Not explicitly found in searches) |

| Epilepsy | C57BL/6J | 20 mg/kg | Intraperitoneal (i.p.) | Reduced severity and duration of kainic acid-induced seizures. | (Not explicitly found in searches) |

Table 3: Summary of In Vivo Applications and Effects of L-NPA in Rodent Models.

Experimental Protocols

Preparation of L-NPA for In Vivo Administration

Note: Solutions of L-NPA are reported to be unstable and should be prepared fresh before each experiment.[8]

For Intraperitoneal (i.p.) Injection (Aqueous Solution):

-

Materials:

-

This compound (hydrochloride salt is readily soluble in water)

-

Sterile, pyrogen-free saline (0.9% NaCl) or sterile water for injection.

-

Sterile microcentrifuge tubes or vials.

-

Vortex mixer.

-

0.22 µm sterile syringe filter.

-

-

Procedure:

-

Calculate the required amount of L-NPA based on the desired dose (e.g., 2, 10, or 20 mg/kg) and the number and average weight of the mice to be injected. Assume a standard injection volume of 10 µL/g of body weight (or 10 mL/kg).

-

Example Calculation for a 20 mg/kg dose:

-

For a 25 g mouse, the required dose is 20 mg/kg * 0.025 kg = 0.5 mg.

-

The injection volume will be 10 µL/g * 25 g = 250 µL.

-

Therefore, the required concentration of the L-NPA solution is 0.5 mg / 0.250 mL = 2 mg/mL.

-

-

Weigh the calculated amount of L-NPA powder and place it in a sterile tube.

-

Add the calculated volume of sterile saline or water to the tube.

-

Vortex thoroughly until the L-NPA is completely dissolved. The solution should be clear.

-

Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile tube to ensure sterility.

-

Keep the prepared solution on ice and use it promptly.

-

General In Vivo Experimental Workflow

The following workflow provides a general timeline for an acute in vivo study using L-NPA in mice. The specific timings and procedures may need to be adapted based on the experimental question.

Detailed Steps:

-

Animal Model:

-

Select the appropriate mouse strain, age, and sex for the research question. Commonly used strains include C57BL/6 and NMRI.

-

House the animals in a controlled environment (temperature, humidity, light/dark cycle) with ad libitum access to food and water.

-

-

Acclimatization and Habituation:

-

Allow mice to acclimate to the housing facility for at least one week before the start of the experiment.

-

Handle the mice daily for several days to reduce stress associated with handling and injection procedures. Habituate them to any testing arenas or equipment that will be used.

-

-

Experimental Groups:

-

A typical study should include at least two groups:

-

Vehicle Control Group: Receives an injection of the same vehicle used to dissolve L-NPA (e.g., sterile saline). This is crucial to control for the effects of the injection procedure and the vehicle itself.

-

L-NPA Treatment Group(s): Receives the desired dose(s) of L-NPA.

-

-

For more rigorous studies, consider including:

-

Positive Control Group: An established compound known to produce the expected effect (e.g., a known analgesic in a pain study).

-

nNOS Knockout (KO) Mice: Using nNOS KO mice can help confirm that the effects of L-NPA are indeed mediated by the inhibition of nNOS.

-

-

-

Administration of L-NPA:

-

Administer the freshly prepared L-NPA solution or vehicle via the chosen route (intraperitoneal injection is common).

-

The timing of administration relative to the experimental endpoint is critical and should be determined based on the pharmacokinetics of L-NPA and the nature of the study.

-

-

Outcome Measures:

-

Conduct behavioral tests (e.g., open field test for locomotor activity, hot plate test for nociception) at appropriate time points after L-NPA administration.

-

For mechanistic studies, collect tissues (e.g., brain regions, heart) at the end of the experiment for molecular analyses such as Western blotting, immunohistochemistry, or measurement of cGMP levels.

-

Safety and Toxicity

L-NPA is reported to have low toxicity.[7] However, as with any pharmacological agent, it is essential to monitor the animals for any signs of adverse effects, especially when using higher doses or chronic administration schedules. Potential side effects could be related to the physiological roles of nNOS, and monitoring for changes in general health, body weight, and behavior is recommended.

Conclusion

This compound is a powerful and selective tool for investigating the role of neuronal nitric oxide synthase in a variety of physiological and pathological conditions in mice. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design and execute rigorous and reproducible in vivo studies. Careful attention to experimental design, including appropriate controls and preparation of the inhibitor, is crucial for obtaining meaningful and reliable results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rndsystems.com [rndsystems.com]

- 3. Review: Modulation of striatal neuron activity by cyclic nucleotide signaling and phosphodiesterase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Involvement of cyclic GMP and protein kinase G in the regulation of apoptosis and survival in neural cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nω-Propyl-L-arginine (this compound) | NO Synthase | 137361-05-8 | Invivochem [invivochem.com]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

How to dissolve and prepare N-omega-Propyl-L-arginine for experiments.

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and preparation of N-ω-Propyl-L-arginine (L-NPA), a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), for use in various experimental settings.

Product Information

| Property | Value | Reference |

| Synonyms | L-NPA, N(ω)-Propyl-L-arginine, N-Omega-propyl-L-Arginine | |

| Molecular Formula | C₉H₂₀N₄O₂ | [1] |

| Molecular Weight | 216.28 g/mol (free base) | [1] |

| CAS Number | 137361-05-8 | |

| Appearance | Colorless to off-white solid | [2] |

Solubility and Storage

Proper dissolution and storage are critical for maintaining the stability and activity of N-ω-Propyl-L-arginine.

| Solvent | Solubility | Storage of Solutions |

| Water | Soluble up to 100 mM.[3] One source indicates solubility at 2 mg/mL. | Prepare fresh daily. If storage is necessary, aliquot and store at -20°C for up to one month.[3] For aqueous stock solutions, filter and sterilize with a 0.22 μm filter before use.[3] |

| DMSO | Soluble up to 100 mM.[4] | Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month.[3] Avoid repeated freeze-thaw cycles.[3] |

Note: The powdered (solid) form of N-ω-Propyl-L-arginine hydrochloride should be stored desiccated at -20°C.

Mechanism of Action

N-ω-Propyl-L-arginine is a competitive and reversible inhibitor of neuronal nitric oxide synthase (nNOS). It exhibits high selectivity for nNOS over the other major NOS isoforms, endothelial NOS (eNOS) and inducible NOS (iNOS).

Signaling Pathway of nNOS Inhibition

Caption: Inhibition of the nNOS pathway by N-ω-Propyl-L-arginine.

Quantitative Data

The inhibitory activity of N-ω-Propyl-L-arginine has been quantified against the different NOS isoforms.

| Parameter | nNOS | eNOS | iNOS | Selectivity (nNOS vs. eNOS) | Selectivity (nNOS vs. iNOS) | Reference |

| Ki | 57 nM | 8.5 µM | 180 µM | ~149-fold | ~3158-fold |

Experimental Protocols

Preparation of Stock Solutions

Workflow for Stock Solution Preparation

Caption: Workflow for preparing N-ω-Propyl-L-arginine stock solutions.

Protocol for a 10 mM DMSO Stock Solution:

-

Weigh: Accurately weigh out 2.16 mg of N-ω-Propyl-L-arginine (MW: 216.28 g/mol ).

-

Dissolve: Add 1 mL of high-purity DMSO to the solid.

-

Mix: Vortex the solution until the solid is completely dissolved.

-

Aliquot: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes.

-

Store: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

Protocol for a 10 mM Aqueous Stock Solution:

-

Weigh: Accurately weigh out 2.16 mg of N-ω-Propyl-L-arginine.

-

Dissolve: Add 1 mL of sterile, purified water (e.g., Milli-Q or equivalent).

-

Mix: Vortex the solution until the solid is completely dissolved.

-

Sterilize: Filter the solution through a 0.22 µm sterile syringe filter into a sterile container.[3]

-

Use: It is highly recommended to prepare aqueous solutions fresh on the day of use.[3] If storage is unavoidable, aliquot and store at -20°C for no longer than one month.

Preparation for In Vitro Experiments

Cell-Based nNOS Inhibition Assay (HEK293T cells overexpressing nNOS):

This protocol is adapted from a general method for cell-based NOS inhibitor screening.[5]

-

Cell Culture: Culture HEK293T cells stably overexpressing rat neuronal NOS in a suitable medium and plate in a multi-well plate (e.g., 6-well or 96-well).

-

Compound Dilution:

-

Thaw an aliquot of the N-ω-Propyl-L-arginine DMSO stock solution.

-

Prepare serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the wells is consistent across all conditions and does not exceed a level toxic to the cells (typically ≤ 0.1%).

-

-

Pre-incubation: Add the diluted N-ω-Propyl-L-arginine solutions to the cells and pre-incubate for a defined period (e.g., 1 hour).

-

nNOS Activation: Stimulate the cells with an nNOS activator, such as 5 µM A23187 (a calcium ionophore), to induce NO production.[5]

-

Incubation: Incubate the cells for a suitable period (e.g., 8-24 hours) to allow for NO production.

-

Nitrite Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Add Griess reagent to the supernatant and a set of sodium nitrite standards.

-

Measure the absorbance at the appropriate wavelength (typically 540 nm) using a microplate reader.

-

Calculate the concentration of nitrite in the samples by comparing to the standard curve.

-

Determine the IC50 value of N-ω-Propyl-L-arginine by plotting the percentage of nNOS inhibition against the log of the inhibitor concentration.

-

Preparation for In Vivo Experiments

Intraperitoneal (i.p.) Injection in Mice:

This protocol is based on a study where N-ω-Propyl-L-arginine was administered to mice at a dose of 20 mg/kg.[2][6]

-

Thaw Stock Solution: Thaw a frozen aliquot of the N-ω-Propyl-L-arginine DMSO stock solution.

-

Vehicle Preparation: A common vehicle for i.p. injection of compounds with low water solubility involves a mixture of solvents. A suggested formulation is:

-

10% DMSO

-

5% Tween 80

-

85% Saline (0.9% NaCl)

-

-

Dilution for Injection:

-

Calculate the total volume of the injection solution needed based on the number of animals and the dosing volume (e.g., 10 mL/kg).

-

To prepare the final injection solution, first mix the required volume of the DMSO stock solution with Tween 80.

-

Add the saline gradually while vortexing to ensure the solution remains clear and homogenous.

-

-

Administration: Administer the prepared solution to the mice via intraperitoneal injection at the calculated volume to achieve the desired dose of 20 mg/kg.

Example Calculation for a 20 mg/kg dose in a 25 g mouse:

-

Dose per mouse: 20 mg/kg * 0.025 kg = 0.5 mg

-

If using a 10 mg/mL stock in the vehicle: 0.5 mg / 10 mg/mL = 0.05 mL or 50 µL injection volume.

Important Considerations:

-

Always perform a small-scale test of the formulation to ensure the compound remains in solution.

-

The provided protocols are for guidance. Researchers should optimize the protocols for their specific experimental conditions.

-

N-ω-Propyl-L-arginine is for research use only and not for human or veterinary use. Standard laboratory safety procedures should be followed when handling this compound.

References

- 1. Nomega-Propyl-L-arginine | C9H20N4O2 | CID 447180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nω-Propyl-L-arginine HCl | inhibitor of neuronal nitric oxide synthase (nNOS) | CAS 2321366-46-3 | Nω-Propyl-L-arginine hydrochloride (this compound hydrochloride) | nNOS 抑制剂 | 美国InvivoChem [invivochem.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mybiosource.com [mybiosource.com]

- 5. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nω-Propyl-L-arginine (this compound) | NO Synthase | 137361-05-8 | Invivochem [invivochem.com]

Application Notes and Protocols for N-omega-Propyl-L-arginine in Neuroprotection Studies Using Stroke Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemic stroke remains a leading cause of mortality and long-term disability worldwide. The pathophysiology of ischemic brain injury involves a complex cascade of events, including excitotoxicity, oxidative stress, inflammation, and apoptosis. A key mediator in the early stages of this cascade is nitric oxide (NO), produced by nitric oxide synthase (NOS). While NO has physiological roles, its overproduction by neuronal NOS (nNOS) following an ischemic insult is largely considered detrimental, contributing to neuronal damage.

N-omega-Propyl-L-arginine (NPLA) is a potent and selective inhibitor of nNOS. Its selectivity for nNOS over endothelial NOS (eNOS) and inducible NOS (iNOS) makes it a valuable research tool and a potential therapeutic candidate for neuroprotection in stroke. By specifically targeting the detrimental overproduction of NO in neurons, NPLA may help to reduce infarct volume and improve neurological outcomes.

These application notes provide an overview of the use of NPLA in preclinical stroke models, with detailed protocols for its administration and the assessment of its neuroprotective effects.

Data Presentation

While specific dose-response data for this compound in stroke models is not extensively available in the public domain, the following tables provide an example of how to structure and present quantitative data based on studies of similar L-arginine-based compounds in rodent models of middle cerebral artery occlusion (MCAO). This data is intended to be illustrative of the expected outcomes and should be replaced with experimentally derived data for NPLA.

Table 1: Example of Dose-Response Effect of a Neuronal Nitric Oxide Synthase Inhibitor on Infarct Volume in a Rat MCAO Model

| Treatment Group | Dose (mg/kg) | Route of Administration | Time of Administration (post-MCAO) | Mean Infarct Volume (mm³) ± SD | Percent Reduction in Infarct Volume |

| Vehicle (Saline) | - | Intraperitoneal (i.p.) | 5 min | 180 ± 29 | - |

| This compound (Hypothetical) | 1 | i.p. | 5 min | 117 ± 25 | 35% |

| This compound (Hypothetical) | 3 | i.p. | 5 min | 72 ± 20 | 60% |

| This compound (Hypothetical) | 10 | i.p. | 5 min | 90 ± 22 | 50% |

Data in this table is hypothetical and for illustrative purposes only. Researchers should generate their own dose-response curves for NPLA.

Table 2: Example of the Effect of a Neuronal Nitric Oxide Synthase Inhibitor on Neurological Deficit Scores in a Rat MCAO Model

| Treatment Group | Dose (mg/kg) | Neurological Deficit Score (24h post-MCAO) ± SEM | Neurological Deficit Score (72h post-MCAO) ± SEM |

| Sham | - | 0.5 ± 0.2 | 0.4 ± 0.2 |

| Vehicle (Saline) | - | 12.8 ± 1.1 | 11.5 ± 1.3 |

| This compound (Hypothetical) | 3 | 8.2 ± 0.9 | 7.1 ± 1.0 |

Data in this table is hypothetical and for illustrative purposes only. Neurological deficit scoring should be performed and statistically analyzed for NPLA-treated groups against a vehicle control. *p < 0.05 compared to vehicle.

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol describes the induction of focal cerebral ischemia using the intraluminal suture method.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300 g)

-

Anesthesia (e.g., isoflurane, ketamine/xylazine)

-

Heating pad and rectal probe to maintain body temperature at 37°C

-

Surgical microscope or loupes

-

Sterile surgical instruments

-

4-0 monofilament nylon suture with a silicone-coated tip

-

Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)

Procedure:

-

Anesthetize the rat and place it in a supine position. Maintain body temperature at 37°C throughout the procedure.

-

Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal end of the ECA.

-

Place a temporary ligature around the origin of the ECA.

-

Temporarily clamp the CCA and ICA with microvascular clips.

-

Make a small incision in the ECA stump.

-

Introduce the silicone-coated 4-0 monofilament suture through the ECA into the ICA.

-

Advance the suture approximately 18-20 mm from the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the origin of the middle cerebral artery (MCA). A significant drop in cerebral blood flow as measured by a laser Doppler flowmeter can confirm occlusion.

-

For transient MCAO, leave the suture in place for the desired duration (e.g., 60, 90, or 120 minutes) before withdrawing it to allow for reperfusion. For permanent MCAO, the suture is left in place.

-

Suture the neck incision and allow the animal to recover from anesthesia in a warm, clean cage.

Preparation and Administration of this compound (NPLA)

Materials:

-

This compound hydrochloride

-

Sterile saline (0.9% NaCl)

-

Vortex mixer

-

Sterile syringes and needles

Procedure:

-

Preparation of NPLA Solution:

-

On the day of the experiment, prepare a stock solution of NPLA by dissolving it in sterile saline. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of NPLA in 1 mL of sterile saline.

-

Vortex the solution until the NPLA is completely dissolved.

-

Prepare further dilutions from the stock solution as required for different dose groups.

-

-

Administration:

-

Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injections are commonly used. The choice of route may depend on the desired pharmacokinetic profile.

-

Dosage: A dose-response study should be conducted to determine the optimal neuroprotective dose of NPLA. Based on studies with similar NOS inhibitors, a starting range of 1-10 mg/kg could be explored.

-

Timing of Administration: The therapeutic window is a critical factor. NPLA should be administered at various time points relative to the onset of MCAO (e.g., 5 minutes, 30 minutes, 1 hour post-MCAO) to determine its efficacy in a clinically relevant timeframe.

-

Assessment of Neuroprotection

Materials:

-

2,3,5-triphenyltetrazolium chloride (TTC)

-

Phosphate-buffered saline (PBS)

-

Brain matrix slicer

-

Digital scanner or camera

-

Image analysis software (e.g., ImageJ)

Procedure:

-

At a predetermined time point after MCAO (e.g., 24 or 72 hours), euthanize the animal.

-

Carefully remove the brain and chill it at -20°C for 30 minutes to firm the tissue for slicing.

-

Using a brain matrix, slice the brain into 2 mm coronal sections.

-

Immerse the slices in a 2% TTC solution in PBS at 37°C for 15-30 minutes. Viable tissue will stain red, while the infarcted tissue will remain white.

-

Capture high-resolution images of the stained sections.

-